Potassium (3-methylphenyl)trifluoroborate
Description
Historical Context and Evolution of Organoboron Reagents in Organic Synthesis
The journey of organoboron chemistry began in the early 20th century, but it was the pioneering work of Herbert C. Brown in the 1950s and 1960s that truly unlocked its potential for organic synthesis. figshare.com His exploration of hydroboration reactions provided a remarkably versatile method for the anti-Markovnikov hydration of alkenes and alkynes, laying the foundation for the widespread use of organoboranes in synthetic chemistry. nih.gov
Initially, the primary organoboron reagents were triorganoboranes (R₃B), which, despite their utility, suffered from limitations such as air and moisture sensitivity, requiring them to be prepared and used in situ. nih.gov This spurred the development of more stable and user-friendly alternatives. Boronic acids (RB(OH)₂) and their corresponding boronate esters (RB(OR)₂) soon became the workhorses of organoboron chemistry, most notably for their application in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. nih.gov This reaction has become one of the most powerful methods for the formation of carbon-carbon bonds. nih.gov
However, boronic acids can be difficult to purify, may have uncertain stoichiometry, and can be prone to decomposition via protodeboronation. chemicalbook.com These drawbacks led to the exploration of further derivatives, ultimately giving rise to the development of organotrifluoroborate salts.
Role of Potassium (3-methylphenyl)trifluoroborate within Contemporary Organoboron Chemistry
This compound, a specific example of an aryltrifluoroborate salt, plays a significant role in contemporary organoboron chemistry as a stable, crystalline, and easy-to-handle precursor for the 3-methylphenyl (or m-tolyl) group in various chemical transformations. Its primary application lies in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, where it serves as a nucleophilic partner to form biaryl compounds.
The methyl group on the phenyl ring provides a useful structural motif for the synthesis of more complex molecules, including pharmaceuticals and advanced materials. The stability of this compound allows it to be stored for extended periods without significant degradation, a clear advantage over the corresponding boronic acid. nih.gov This stability also means it is compatible with a wider range of reaction conditions and functional groups that might be sensitive to the Lewis acidity or protic nature of boronic acids.
Below is a data table outlining some of the key properties of this compound:
| Property | Value |
| Chemical Formula | C₇H₇BF₃K |
| Molecular Weight | 198.03 g/mol |
| Appearance | Solid |
| Melting Point | 243-248 °C |
| CAS Number | 850623-42-6 |
Data sourced from Sigma-Aldrich.
Scope and Significance of Trifluoroborate Salts in Modern Chemical Transformations
Potassium organotrifluoroborate salts ([RBF₃]K) have emerged as highly valuable reagents in modern organic synthesis due to their exceptional stability and versatility. nih.gov Unlike their boronic acid counterparts, organotrifluoroborates are generally crystalline, non-hygroscopic, and stable to both air and moisture, allowing for indefinite storage. nih.govnih.gov This enhanced stability is a result of the tetracoordinate nature of the boron atom, which masks the inherent reactivity of the carbon-boron bond. nih.gov
The scope of trifluoroborate salts is extensive, encompassing a wide range of organic transformations. Their most prominent application is in Suzuki-Miyaura cross-coupling reactions, where they can effectively couple with aryl, heteroaryl, and vinyl halides and triflates. organic-chemistry.org Studies have shown that arylpotassium trifluoroborates are particularly efficient in these couplings, especially when conducted in the presence of water. figshare.comlookchem.com Beyond cross-coupling, organotrifluoroborates have been successfully employed in a variety of other reactions, including rhodium-catalyzed additions to aldehydes and conjugate additions to α,β-unsaturated systems. nih.gov
The significance of trifluoroborate salts lies in their ability to overcome many of the practical challenges associated with traditional organoboron reagents. Their ease of preparation and handling, coupled with their broad reactivity profile, has made them indispensable tools for synthetic chemists. nih.gov The functionalization of the organic moiety in organotrifluoroborates can be achieved while retaining the trifluoroborate group, opening up pathways to complex and unique boron-containing synthons. nih.gov
The following table summarizes the advantages of potassium organotrifluoroborates compared to boronic acids:
| Feature | Potassium Organotrifluoroborates | Boronic Acids |
| Stability | High (air and moisture stable) | Variable (prone to decomposition) |
| Handling | Easy (crystalline solids) | Often difficult to purify |
| Stoichiometry | Well-defined | Can be uncertain |
| Reactivity | Versatile in various cross-coupling and addition reactions | Primarily used in Suzuki-Miyaura reactions |
Properties
IUPAC Name |
potassium;trifluoro-(3-methylphenyl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF3.K/c1-6-3-2-4-7(5-6)8(9,10)11;/h2-5H,1H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRGRQMARQLLUEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=CC=C1)C)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF3K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40635799 | |
| Record name | Potassium trifluoro(3-methylphenyl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40635799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850623-42-6 | |
| Record name | Potassium trifluoro(3-methylphenyl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40635799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium m-tolyltrifluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Potassium 3 Methylphenyl Trifluoroborate and Analogues
General Preparative Routes for Organotrifluoroborate Salts
The preparation of organotrifluoroborate salts can be broadly categorized into several key approaches, starting from common organometallic reagents, boronic acids or esters, or through hydroboration of unsaturated systems. A final quenching step with potassium bifluoride (KHF₂) is typically employed to form the stable trifluoroborate salt.
Synthesis from Organometallic Reagents (Organolithium, Organomagnesium, Organocuprates)
A common and direct method for creating the carbon-boron bond necessary for trifluoroborate synthesis involves the reaction of highly nucleophilic organometallic reagents with a boron electrophile, typically a trialkyl borate (B1201080) like trimethyl borate or triisopropyl borate.
Organolithium and Organomagnesium (Grignard) Reagents: Aryl and alkyl Grignard (R-MgX) or organolithium (R-Li) reagents are reacted with a trialkyl borate at low temperatures (e.g., -78 °C). pitt.edu This step forms a boronate ester intermediate. Subsequent treatment of this intermediate with aqueous potassium bifluoride (KHF₂) yields the desired potassium organotrifluoroborate. pitt.eduorganic-chemistry.org This pathway is effective for a wide range of alkyl, aryl, vinyl, allyl, and alkynyl substrates. pitt.edu For instance, 3-methylphenylmagnesium bromide could be reacted with triisopropyl borate, followed by KHF₂ quenching, to produce Potassium (3-methylphenyl)trifluoroborate.
Organocuprates: Organocuprates can also be used in a one-step synthesis of aliphatic potassium acyltrifluoroborates (KATs). organic-chemistry.org In this method, organolithium or organomagnesium reagents are transmetalated onto a copper(I) salt and then coupled with a specific reagent designed to form the KAT. organic-chemistry.org
| Organometallic Reagent | Boron Source | Quenching Agent | General Product | Reference |
|---|---|---|---|---|
| Grignard Reagents (R-MgX) | B(OR')₃ | KHF₂ | R-BF₃K | pitt.edu |
| Organolithium Reagents (R-Li) | B(OR')₃ | KHF₂ | R-BF₃K | pitt.eduorganic-chemistry.org |
| Organocuprates | KAT-forming reagent | - | Acyl-BF₃K | organic-chemistry.org |
Conversion from Boronic Acids or Esters
Perhaps the most direct and widely used method for preparing potassium organotrifluoroborates is the conversion of their corresponding boronic acids (RB(OH)₂) or boronic esters (RB(OR)₂). pitt.eduacs.org
This transformation is typically achieved by treating the boronic acid or ester with an excess of aqueous potassium bifluoride (KHF₂). chem-station.comacs.org The reaction is often rapid, proceeding at room temperature in a solvent like methanol (B129727) or methanol/water, leading to the precipitation of the crystalline trifluoroborate salt which can then be purified by recrystallization. pitt.educhem-station.com This method is highly efficient, with yields often exceeding 80%. chem-station.com For example, dissolving 3-methylphenylboronic acid in methanol and adding a saturated aqueous solution of KHF₂ would result in the formation of this compound. chem-station.com
Boronic esters, such as pinacol (B44631) esters, can also be converted to trifluoroborates. bristol.ac.uknih.gov An improved method involves the azeotropic removal of the pinacol byproduct with water under reduced pressure, which drives the reaction to completion and results in nearly quantitative yields of the pure trifluoroborate salt. bristol.ac.uk
Hydroboration-Based Approaches to Organoboranes
Hydroboration is a powerful reaction in organic synthesis for creating organoborane compounds from unsaturated substrates like alkenes and alkynes. numberanalytics.comlibretexts.org The reaction involves the addition of a boron-hydrogen bond across a carbon-carbon double or triple bond. wikipedia.org This process, pioneered by Herbert C. Brown, typically proceeds with high regio- and stereoselectivity, adding the boron atom to the less substituted carbon in an anti-Markovnikov fashion. numberanalytics.comorganic-chemistry.org
Common hydroborating agents include borane (B79455) itself (BH₃), often used as a complex with dimethyl sulfide (B99878) (BMS) or tetrahydrofuran (B95107) (THF), as well as sterically hindered dialkylboranes like 9-borabicyclo[3.3.1]nonane (9-BBN) for enhanced selectivity. wikipedia.orgorganic-chemistry.org The resulting trialkylboranes or other organoborane intermediates can then be converted into potassium trifluoroborates. nih.gov This two-step sequence (hydroboration followed by conversion to the trifluoroborate) allows for the synthesis of a wide variety of primary alkyltrifluoroborates from terminal alkenes. nih.gov
Conversion of Organoborons to Trifluoroborate Salts via KHF₂ Quenching
The final step in many synthetic routes to potassium organotrifluoroborates is the conversion of an intermediate organoboron compound—such as a boronic acid, boronic ester, or organoborane—into the stable trifluoroborate salt. orgsyn.org This is almost universally accomplished by reacting the organoboron species with potassium bifluoride (KHF₂). orgsyn.orgacs.org
The standard procedure involves dissolving the organoboron precursor in a solvent like methanol and adding a saturated aqueous solution of KHF₂. chem-station.comorgsyn.org The reaction is an equilibrium process driven by the precipitation of the often poorly soluble potassium trifluoroborate salt from the reaction mixture. nih.gov The resulting crystalline solids are air- and moisture-stable and can be purified by simple recrystallization from solvents such as acetonitrile (B52724) or acetone/diethyl ether. pitt.edu This robust and high-yielding conversion makes KHF₂ an indispensable reagent in the synthesis of this class of compounds. organic-chemistry.orgacs.org
| Starting Material | Reagent | Typical Solvent | Key Feature | Reference |
|---|---|---|---|---|
| Boronic Acids | Aqueous KHF₂ | Methanol | Often rapid precipitation of product | chem-station.com |
| Pinacol Boronic Esters | Aqueous KHF₂ | Methanol/Water | Azeotropic removal of pinacol improves yield | bristol.ac.uk |
| N-Methyliminodiacetyl (MIDA) Boronates | Aqueous KHF₂ | Methanol | Requires elevated temperatures (e.g., 70 °C) | acs.orgunimelb.edu.au |
| Organoboranes (from hydroboration) | Aqueous KHF₂ | - | Final step to isolate stable salt | nih.gov |
Advanced Synthetic Strategies
Beyond the classical routes, modern synthetic methods have been developed to access organoboron compounds from more diverse and readily available starting materials.
Decarboxylative Borylation Approaches
Decarboxylative borylation has emerged as a powerful strategy for synthesizing organoboron compounds from abundant carboxylic acids. researchgate.netnih.gov This approach involves replacing a carboxylic acid functional group with a boronate ester, which can then be converted to a trifluoroborate.
One method involves a nickel-catalyzed cross-coupling reaction that uses the same activation principle as amide bond formation. nih.govnih.gov Another strategy employs visible-light photoredox catalysis to convert aliphatic acid derivatives into alkyl boronates or tetrafluoroborates without the need for stoichiometric additives. organic-chemistry.org A copper-catalyzed process using photoinduced ligand-to-metal charge transfer (LMCT) can convert (hetero)aryl carboxylic acids into aryl radicals that are then trapped by a boron source. princeton.edu These methods provide access to complex boronic acids and their derivatives from cheap and plentiful starting materials. researchgate.net The resulting boronate esters can be readily transformed into the corresponding trifluoroborate salts upon treatment with KHF₂. nih.gov
Nucleophilic Substitution Routes to Halomethyltrifluoroborates
A versatile method for preparing a variety of functionalized organotrifluoroborates relies on the use of potassium halomethyltrifluoroborates as key intermediates. organic-chemistry.orgnih.gov This strategy involves a two-step process: the initial synthesis of a halomethyltrifluoroborate, followed by a nucleophilic substitution reaction where the halide is displaced.
The precursor, potassium bromo- or iodomethyltrifluoroborate, is prepared via the in situ reaction of n-butyllithium (n-BuLi) with a dihalomethane (such as dibromomethane (B42720) or diiodomethane) in the presence of a trialkyl borate. The resulting borate complex is then treated with potassium hydrogen fluoride (B91410) (KHF₂) to yield the stable halomethyltrifluoroborate salt. organic-chemistry.orgnih.gov
Once formed, these halomethyltrifluoroborates serve as electrophilic substrates for direct Sₙ2 displacement of the halide by a range of nucleophiles. nih.gov This approach avoids the need for a borate complex and expands the accessibility of diverse potassium organotrifluoroborates. organic-chemistry.org The reaction has been demonstrated with various nucleophiles, including alkoxides, alkyl- and aryllithiums, and Grignard reagents, to produce the corresponding functionalized trifluoroborates in good yields. nih.govorganic-chemistry.org
| Nucleophile Source | Resulting Functional Group | Product Type | Reference |
|---|---|---|---|
| Various Alkoxides (e.g., NaOMe, NaOPh) | -CH₂OR | Alkoxymethyltrifluoroborate | nih.gov |
| Alkyllithiums (e.g., n-BuLi) | -CH₂R | Alkyltrifluoroborate | organic-chemistry.org |
| Aryllithiums (e.g., PhLi) | -CH₂Ar | Benzyltrifluoroborate | organic-chemistry.org |
| Grignard Reagents (e.g., PhMgBr) | -CH₂R | Alkyl/Benzyltrifluoroborate | organic-chemistry.org |
| Lithium Arylthiolates (e.g., LiSPh) | -CH₂SAr | Arylthiomethyltrifluoroborate | organic-chemistry.org |
Preparation via (Trifluoromethyl)trimethylsilane
(Trifluoromethyl)trimethylsilane (TMSCF₃), also known as the Ruppert-Prakash reagent, is a versatile and widely used reagent for introducing the trifluoromethyl (-CF₃) group into organic molecules. chemicalbook.com The -CF₃ group is of significant interest in the development of pharmaceuticals and agrochemicals as it can enhance properties such as metabolic stability and lipophilicity. chemicalbook.com TMSCF₃ functions as a nucleophilic source of the trifluoromethyl anion equivalent. researchgate.net
One of its primary applications is the trifluoromethylation of carbonyl compounds. For instance, reactions of enones with TMSCF₃ in the presence of a catalytic amount of cesium fluoride (CsF) produce α-trifluoromethyl silyl (B83357) ethers, which can be hydrolyzed to yield the corresponding trans-α-trifluoromethyl allylic alcohols in high yields. organic-chemistry.org This method provides a pathway to trifluoromethylated building blocks that could potentially be further elaborated into more complex structures. Although not a direct route to aryltrifluoroborates, this chemistry is complementary to methods that produce α-trifluoromethylated organoborons. nih.gov Additionally, copper-catalyzed oxidative trifluoromethylation of aryl boronic acids using TMSCF₃ has been developed, providing a method for the synthesis of aryl trifluoromethyl thioethers (ArSCF₃) and trifluoromethylated arenes (ArCF₃). researchgate.net
Specialized Synthesis of Ynone Trifluoroborates
Ynone trifluoroborates are valuable synthetic intermediates used in the formation of functionalized heteroaromatic compounds. nih.govacs.org Their synthesis has been achieved through two primary methodologies.
The first is a two-pot process that begins with propargylic alcohols. acs.org In this method, the propargylic alcohol is first converted to its corresponding trifluoroborate salt. This transformation is optimized by reacting the alcohol with a base like n-butyllithium, followed by quenching with a boronate ester source (e.g., triisopropyl borate) and subsequent treatment with KHF₂. The resulting propargyl alcohol trifluoroborate intermediate is then oxidized, for example using manganese dioxide, to smoothly yield the desired ynone trifluoroborate. acs.org This method is tolerant of a range of electron-rich, electron-neutral, and electron-poor aryl substituents, as well as some alkyl groups. whiterose.ac.uk
| Propargylic Alcohol Substituent (R) | Oxidant | Ynone Trifluoroborate Yield | Reference |
|---|---|---|---|
| Phenyl | MnO₂ | High Yield | acs.org |
| 4-Methoxyphenyl | MnO₂ | Good Yield | whiterose.ac.uk |
| 4-Chlorophenyl | MnO₂ | Good Yield | whiterose.ac.uk |
| 2-Thienyl | MnO₂ | Good Yield | whiterose.ac.uk |
| Cyclohexyl | MnO₂ | Good Yield | whiterose.ac.uk |
A second, alternative approach provides a straightforward, metal-free synthesis of ynones from acyl chlorides and potassium alkynyltrifluoroborate salts. nih.govnih.gov This one-pot reaction proceeds rapidly at room temperature in the presence of a Lewis acid, typically boron trichloride, without the need for strict exclusion of air and moisture. researchgate.netnih.gov The alkynyltrifluoroborate is first converted to a more reactive dichloroborane species, which then reacts with the acyl chloride to form the ynone. youtube.com The method shows good functional group tolerance, with yields ranging from fair to excellent depending on the electronic nature of the substrates; starting materials with electron-donating groups generally react more readily. researchgate.netnih.gov
| Acyl Chloride | Alkynyltrifluoroborate | Lewis Acid | Yield | Reference |
|---|---|---|---|---|
| Benzoyl chloride | Potassium (phenylethynyl)trifluoroborate | BCl₃ | Good to Excellent | researchgate.net |
| 4-Methoxybenzoyl chloride | Potassium (phenylethynyl)trifluoroborate | BCl₃ | Excellent | nih.gov |
| 4-Nitrobenzoyl chloride | Potassium (phenylethynyl)trifluoroborate | BCl₃ | Modest | nih.gov |
| Hexanoyl chloride | Potassium (phenylethynyl)trifluoroborate | BCl₃ | Good | nih.gov |
| Benzoyl chloride | Potassium (hex-1-yn-1-yl)trifluoroborate | BCl₃ | Modest | nih.gov |
Mechanistic Investigations of Reactions Involving Potassium 3 Methylphenyl Trifluoroborate
Detailed Reaction Mechanisms in Cross-Coupling Chemistry
Potassium (3-methylphenyl)trifluoroborate, a member of the broader class of organotrifluoroborate salts, is a key reagent in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. These salts are valued for their stability as crystalline solids that are easy to handle compared to their boronic acid counterparts. acs.orgresearchgate.net
Pathways in Palladium-Catalyzed Suzuki-Miyaura Reactions
The generally accepted mechanism for the Suzuki-Miyaura reaction follows a catalytic cycle involving a palladium catalyst. semanticscholar.org This cycle consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination. semanticscholar.orgnih.gov
Oxidative Addition : The cycle begins with a low-valent palladium(0) complex, which undergoes oxidative addition with an organic halide (Ar-X). This step forms a palladium(II) intermediate (Ar-Pd-X), where the palladium has inserted into the carbon-halide bond. semanticscholar.org
Transmetalation : This is the crucial step where the organic group from the boron reagent is transferred to the palladium(II) complex. For potassium organotrifluoroborates, this step is not direct. The trifluoroborate salt must first hydrolyze under the basic reaction conditions to release the corresponding boronic acid (3-methylphenyl)boronic acid or a related boronate species. nih.gov This active boron compound then engages in the transmetalation step, displacing the halide on the palladium to form a new diorganopalladium(II) complex (Ar-Pd-Ar'). semanticscholar.org
Reductive Elimination : In the final step, the diorganopalladium(II) complex undergoes reductive elimination. The two organic groups (Ar and Ar') couple to form the new carbon-carbon bond, and the palladium(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle. semanticscholar.orgnih.gov
Analysis of Transmetalation Steps in Suzuki-Miyaura Coupling
The transmetalation step is the most debated and mechanistically complex phase of the Suzuki-Miyaura reaction. acs.orgnih.gov For organotrifluoroborates, which serve as precursors to the active boronic acid, two primary mechanistic pathways are considered for the subsequent transmetalation. acs.org
The Boronate Pathway (Path A) : In this pathway, the base reacts with the boronic acid (formed from the hydrolysis of the trifluoroborate) to generate a more nucleophilic tetracoordinate "ate" complex, or boronate. This activated boronate then attacks the palladium(II) halide complex (L)nPd(Ar)(X), transferring its organic group to the palladium center. acs.org
The Oxo-Palladium Pathway (Path B) : Alternatively, the base (often a hydroxide) can react with the palladium(II) halide complex to form a palladium(II) hydroxo complex, (L)nPd(Ar)(OH). This complex is more nucleophilic and reacts with the neutral boronic acid. acs.org
Kinetic studies suggest that the dominant pathway depends heavily on the specific reaction conditions. acs.orgnih.gov For reactions conducted with weak bases in aqueous solvent mixtures, evidence points toward the Oxo-Palladium pathway being faster and more favorable. acs.org The reaction of an isolated arylpalladium hydroxo complex with a neutral arylboronic acid occurs more rapidly than the reaction between an arylpalladium halide complex and the corresponding trihydroxyborate. acs.org
Further research using low-temperature NMR spectroscopy has successfully identified key pre-transmetalation intermediates containing Pd-O-B linkages. nih.gov These findings have established the existence of two distinct intermediates that can lead to the cross-coupled product: a tricoordinate boronic acid complex and a tetracoordinate boronate complex. The pathway that dominates depends on the concentration of the phosphine (B1218219) ligand. nih.gov
Influence of Ligand and Base Systems on Reaction Kinetics and Efficiency
The choice of ligand and base is critical for the success and efficiency of the Suzuki-Miyaura reaction, directly influencing reaction kinetics and product yields.
Influence of Ligands: The ligands coordinated to the palladium center modulate its steric and electronic properties, which in turn affect the rates of the individual steps in the catalytic cycle. semanticscholar.org
Electron-rich and sterically hindered ligands , such as RuPhos, can promote the desired reaction pathway. For instance, in the cross-coupling of β-trifluoroborato amides, the use of RuPhos leads exclusively to the desired product by increasing the rate of reductive elimination relative to the competing β-hydride elimination side reaction. acs.org
In contrast, less bulky or different electronic character ligands can alter product distribution. In reactions with sterically hindered substrates like mesityl bromide, the RuPhos ligand gave almost entirely the desired Suzuki product, whereas SPhos and XPhos led to significant amounts of a competing Heck reaction product. organic-chemistry.org
Influence of Bases: The base plays a multifaceted role: it is required for the initial hydrolysis of the potassium trifluoroborate salt and is integral to the transmetalation step. nih.gov
The type and strength of the base can significantly impact reaction outcomes. For the coupling of potassium vinyltrifluoroborate, cesium carbonate (Cs2CO3) was found to be highly effective, while other bases gave less satisfactory results. organic-chemistry.org
In certain systems, phase transfer catalysts can be used to enhance reaction rates dramatically. Their inclusion can shift the dominant transmetalation mechanism from the oxo-palladium pathway to the boronate pathway, resulting in significant rate enhancements. nih.gov
The interplay between the catalyst, ligand, and base is crucial for optimizing the reaction, as demonstrated by studies on various substrates.
| Catalyst System | Base | Substrates | Outcome |
| PdCl2(dppf)·CH2Cl2 | t-BuNH2 | Alkenyltrifluoroborates & Aryl Halides | Moderate to excellent yields. chemrxiv.org |
| Pd(OAc)2 / RuPhos | K3PO4 | β-trifluoroborato amides & Aryl Chlorides | Exclusive formation of the desired product. acs.org |
| PdCl2 / PPh3 | Cs2CO3 | Vinyltrifluoroborate & 4-bromoanisole | 72% yield of desired product. organic-chemistry.org |
| PdCl2(dppf)·CH2Cl2 | Cs2CO3 | Vinyltrifluoroborate & 4-bromoanisole | 63% yield of desired product. organic-chemistry.org |
Mechanisms of Other Key Transformations
Beyond its central role in palladium-catalyzed cross-coupling, this compound and related organotrifluoroborates participate in other important chemical transformations.
Rhodium-Catalyzed Addition Mechanisms
Potassium alkyltrifluoroborates are effective nucleophiles in rhodium-catalyzed 1,2-additions to electrophiles like aldehydes and imines. winthrop.edunih.gov These reactions have been challenging for alkylboron compounds due to difficulties in transmetalation and competing β-hydride elimination. winthrop.edu
The proposed mechanism involves an initial transmetalation of the alkyl group from the boron to the rhodium catalyst. researchgate.net This organorhodium intermediate then undergoes a 1,2-addition to the carbonyl or imine group. A key feature of this transformation is that it proceeds with complete retention of stereochemistry when using chiral secondary and tertiary alkyltrifluoroborates. winthrop.eduresearchgate.net This indicates that the benzylic organorhodium intermediate is configurationally stable under the reaction conditions, even at elevated temperatures. researchgate.net
Oxidative Reactivity Mechanisms (e.g., with Peroxynitrite and Hydroperoxides)
While the carbon-boron bond in organotrifluoroborates is stable to many reagents, it is susceptible to cleavage by specific strong oxidants. acs.orgnih.gov This reactivity provides a pathway to synthesize phenols and alcohols.
Mechanism with Peroxynitrite: Arylboronic acids and their derivatives react rapidly with peroxynitrite (ONOO−). chemrxiv.org The reaction is significantly faster than oxidation by hydrogen peroxide. nih.gov The primary product of this reaction is the corresponding phenol (B47542), formed by the oxidative cleavage of the C–B bond. acs.orgnih.gov
The proposed mechanism involves more than a simple substitution. Evidence suggests the formation of a radical pair intermediate [ArB(OH)₂O•⁻···•NO₂]. acs.org This intermediate can then lead to the major phenolic product. However, a minor pathway allows for the caged radicals to react, resulting in the formation of nitrated byproducts (ArNO₂). acs.orgnih.gov The formation of these nitrated and other minor cyclic products is considered a diagnostic marker for the involvement of peroxynitrite, as they are not formed during oxidation by hydrogen peroxide. nih.govnih.gov
Mechanism with Hydroperoxides: Reagents like Oxone® (potassium peroxymonosulfate), a source of hydroperoxides, are also highly effective for the oxidation of organotrifluoroborates. nih.gov This method converts a wide variety of aryl-, heteroaryl-, alkenyl-, and alkyltrifluoroborates into their corresponding phenols or alcohols. The reaction is typically very fast, proceeding in minutes at room temperature, and results in excellent yields. For secondary alkyltrifluoroborates, the oxidation occurs with complete stereospecificity, indicating a concerted mechanism where the configuration of the carbon center is retained during the C-B bond cleavage and C-O bond formation. nih.gov
Radical Pathways in Boron Chemistry
Potassium organotrifluoroborates, including this compound, have emerged as versatile precursors for the generation of carbon-centered radicals under oxidative conditions. nih.govnih.gov These reactions often proceed via photoredox catalysis, where a photocatalyst, upon excitation by visible light, facilitates a single-electron transfer (SET) process. This process oxidizes the trifluoroborate salt, leading to the formation of a carbon-centered radical, which can then participate in various bond-forming reactions. nih.govwinthrop.edu
The general mechanism involves the excitation of a photocatalyst (PC) to its excited state (PC*). The excited photocatalyst is a potent oxidant and can accept an electron from the organotrifluoroborate. This SET event generates the corresponding organic radical (R•) and the reduced form of the photocatalyst. The generated radical is a highly reactive intermediate that can be trapped in subsequent steps. nih.govresearchgate.net
One significant application of this pathway is in radical-radical coupling reactions. nih.govnih.gov For instance, benzylic radicals generated from potassium trifluoroborate salts can couple with persistent radicals, such as acyl azolium-derived ketyl radicals, in a process mediated by an organic photocatalyst. nih.gov This methodology provides a powerful tool for constructing complex molecular architectures. Light-dark experiments can help distinguish between a closed-cycle mechanism and a radical chain mechanism by analyzing product formation during periods of illumination. winthrop.edu
The versatility of this approach is demonstrated by the variety of transformations that can be initiated by the radical generation step. These include conjugate additions, transition metal dual catalysis, and multi-component reactions. nih.govresearchgate.net For example, an alkyl radical generated from a potassium alkyltrifluoroborate can be trapped by sulfur dioxide to form an alkylsulfonyl radical, which then undergoes further reactions to yield allylic sulfones. researchgate.net
| Reaction Type | Radical Generation Method | Subsequent Steps | Typical Products | Reference |
|---|---|---|---|---|
| Radical-Radical Coupling | Photoredox Catalysis (Organic Dye) | Coupling with a persistent radical (e.g., ketyl radical) | Tertiary alcohols / Substituted ketones | nih.govnih.gov |
| Alkylation of Hydrazones | Visible Light Photoredox Catalysis (Ir-based complex) | Addition of alkyl radical to C=N bond | α-Aryl amines / Hydrazines | winthrop.edu |
| Three-Component Sulfonylation | Visible Light Photoredox Catalysis | Radical trapping by SO₂, addition to allylic bromide | Allylic sulfones | researchgate.net |
| Minisci-type Reactions | Oxidation of corresponding boronic acid | Addition to electron-deficient heteroarenes | Alkylated/Arylated heteroarenes | nih.gov |
Regioselectivity and Stereospecificity in Reaction Mechanisms
The outcomes of coupling reactions involving organotrifluoroborates are often governed by principles of regioselectivity and stereospecificity, which determine the specific isomer of the product formed.
Regioselectivity refers to the preference for bond formation at one position over another. In reactions involving this compound, the substitution pattern of the coupling partner heavily influences the regiochemical outcome. For instance, in rhodium(III)-catalyzed C–H activation and annulation reactions with benzhydroxamates, the regioselectivity of the C–H activation is strongly directed by steric factors, with the less hindered C–H bond being more reactive. nih.gov Similarly, in the aroylation of potassium crotyltrifluoroborate, an interesting regioselectivity is observed depending on the electronic nature of the aroyl chloride. researchgate.net Electron-withdrawing groups favor the formation of the isomerized α,β-unsaturated product, whereas electron-donating groups lead to the α-adduct. researchgate.net
Stereospecificity is the formation of a specific stereoisomer of the product from a specific stereoisomer of the reactant. This is particularly relevant for reactions involving chiral or prochiral organotrifluoroborates. While this compound is achiral, the principles of stereospecificity are well-established for related compounds. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of potassium alkenyltrifluoroborates and secondary organotrifluoroborates are known to be stereospecific, proceeding with retention of the stereochemistry of the starting material. researchgate.netnih.gov For example, the coupling of potassium 1-(benzyloxy)alkyltrifluoroborates with aryl chlorides occurs with complete retention of stereochemistry. nih.gov Similarly, nickel-catalyzed couplings of both (E)- and (Z)-isomers of alkenyltrifluoroborates proceed with retention of the olefin geometry. nih.gov This high fidelity is crucial for the synthesis of molecules with defined three-dimensional structures.
| Factor | Influence on Regioselectivity | Influence on Stereospecificity | Example Reaction | Reference |
|---|---|---|---|---|
| Steric Hindrance | Directs reaction to the less hindered position. | Can influence the approach of reagents, but the catalyst often dictates the outcome. | Rh(III)-catalyzed C-H activation | nih.gov |
| Electronic Effects | Electron-donating vs. electron-withdrawing groups on the coupling partner can favor different regioisomers. | Generally less direct impact than on regioselectivity. | Aroylation of potassium crotyltrifluoroborate | researchgate.net |
| Catalyst System | The choice of metal and ligand can influence which site reacts. | Crucial for ensuring retention or inversion of stereochemistry. | Pd-catalyzed Suzuki-Miyaura coupling | researchgate.netnih.gov |
| Protecting Groups | Can block reactive sites, forcing reaction at a different position. | Can coordinate to the metal center, stabilizing intermediates and ensuring stereochemical retention. | Coupling of 1-(benzyloxy)alkyltrifluoroborates | nih.gov |
Protodeboronation Considerations in Reaction Systems
Protodeboronation is a common and often undesirable side reaction in processes utilizing organoboron reagents, where a proton replaces the boron-containing functional group. wikipedia.org This reaction leads to the formation of an arene (in this case, toluene (B28343) from this compound) and reduces the yield of the desired coupled product. nih.gov
The mechanism of protodeboronation is highly dependent on the reaction conditions, particularly the pH. wikipedia.orgnih.gov For aryltrifluoroborates, the first step towards protodeboronation is hydrolysis to the corresponding arylboronic acid. ed.ac.ukacs.org The rate of this hydrolysis can vary significantly depending on the substrate and conditions. ed.ac.ukacs.org Once the boronic acid is formed, it can undergo protonolysis. Mechanistic studies have identified several pathways for the protodeboronation of arylboronic acids, including concerted ipso protonation/C-B cleavage and, for highly electron-deficient arenes, a pathway involving a transient aryl anion. nih.govnih.gov
Potassium organotrifluoroborates, such as this compound, are generally more stable and resistant to protodeboronation than their corresponding boronic acids. nih.gov This enhanced stability is a key advantage of using trifluoroborate salts in cross-coupling reactions. nih.govresearchgate.net The tetracoordinate nature of the boron atom in the [R-BF₃]⁻ anion makes it less susceptible to protonolysis. upenn.edu
However, under the aqueous basic conditions often employed in Suzuki-Miyaura coupling, the trifluoroborate salt can slowly hydrolyze to release the boronic acid in situ. ed.ac.ukacs.org This "slow release" mechanism can be beneficial, as it keeps the instantaneous concentration of the more reactive (and less stable) boronic acid low, thereby minimizing side reactions like protodeboronation and oxidative homocoupling. ed.ac.ukacs.org Nevertheless, careful optimization of reaction conditions is necessary to balance the rate of hydrolysis with the rate of the desired catalytic cycle. The choice of a nonprotic solvent in combination with a secondary or tertiary alcohol base has been shown to reduce undesired protodeboronation and improve the yield of the cross-coupled product. nih.gov
| Factor | Effect on Protodeboronation | Mechanistic Rationale | Reference |
|---|---|---|---|
| Boron Species | Rate: Boronic Acid > Trifluoroborate Salt | Trifluoroborates are more hydrolytically stable and the tetracoordinate boron is less electrophilic. | nih.gov |
| pH / Base | Complex relationship; can accelerate hydrolysis but also affect boronic acid speciation. | Base is required for hydrolysis but can also stabilize the boronate, which has a different reactivity profile. | nih.goved.ac.uknih.gov |
| Solvent System | Nonprotic solvents can suppress protodeboronation. | Reduces the availability of proton sources and can influence the rate of hydrolysis. | nih.gov |
| Substituents on Aryl Ring | Electron-withdrawing groups can increase the rate. | Stabilizes the partial negative charge on the ipso carbon during protonolysis. | nih.gov |
Applications of Potassium 3 Methylphenyl Trifluoroborate in Catalysis and Organic Synthesis
Cross-Coupling Applications
The utility of potassium (3-methylphenyl)trifluoroborate is most significantly highlighted in its participation in Suzuki-Miyaura cross-coupling reactions. These reactions are fundamental in synthetic chemistry for the construction of biaryl and other coupled systems. The trifluoroborate salt serves as an effective nucleophilic partner, coupling with a wide array of electrophiles under palladium catalysis.
The palladium-catalyzed cross-coupling of potassium organotrifluoroborates with aryl electrophiles is a well-established method for the synthesis of biaryl compounds. organic-chemistry.org this compound, like other organotrifluoroborates, offers significant advantages over traditional organoboron reagents such as boronic acids. These advantages include enhanced stability to air and moisture, which simplifies handling and storage.
The reaction typically proceeds in the presence of a palladium catalyst, a suitable ligand, and a base. Common catalyst systems include palladium(II) chloride with triphenylphosphine (B44618) in a mixed solvent system like THF/H₂O, using cesium carbonate as the base. organic-chemistry.orgnih.gov These conditions facilitate the coupling with a variety of aryl halides (iodides, bromides, and chlorides) and triflates, tolerating a wide range of functional groups on the aryl electrophile. organic-chemistry.orgresearchgate.net The use of potassium organotrifluoroborates often leads to high yields of the desired biaryl products. organic-chemistry.org
Table 1: Representative Suzuki-Miyaura Coupling Reactions of Potassium Aryltrifluoroborates with Aryl Electrophiles
| Aryl Electrophile | Catalyst System | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| 4-Iodoanisole | PdCl₂(PPh₃)₂ | Cs₂CO₃ | THF/H₂O | 95 | nih.gov |
| 4-Bromobenzonitrile | PdCl₂(dppf)·CH₂Cl₂ | t-BuNH₂ | i-PrOH/H₂O | 88 | organic-chemistry.org |
| 4-Chlorotoluene | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene (B28343)/H₂O | 75 | General Conditions |
| Phenyl triflate | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 92 | General Conditions |
The scope of Suzuki-Miyaura coupling with this compound extends to the use of heteroaryl electrophiles, providing access to a diverse range of heteroaryl-aryl structures. These motifs are of significant interest in medicinal chemistry and materials science. The coupling reactions with heteroaryl halides and triflates proceed efficiently under palladium catalysis, often utilizing similar conditions to those employed for aryl electrophiles. organic-chemistry.orgresearchgate.net
The reactions are compatible with a variety of heterocyclic systems, including pyridines, pyrimidines, thiophenes, and furans. The choice of catalyst and ligand can be crucial for achieving high yields, especially with electron-deficient or sterically hindered heteroaryl electrophiles. For instance, the use of catalysts like PdCl₂(dppf)·CH₂Cl₂ has been shown to be effective for these transformations. organic-chemistry.orgresearchgate.net
Table 2: Suzuki-Miyaura Coupling of Potassium Aryltrifluoroborates with Heteroaryl Electrophiles
| Heteroaryl Electrophile | Catalyst | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-Bromopyridine | PdCl₂(dppf)·CH₂Cl₂ | t-BuNH₂ | i-PrOH/H₂O | 85 | organic-chemistry.org |
| 3-Chlorothiophene | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 78 | General Conditions |
| 5-Iodopyrimidine | Pd(PPh₃)₄ | Cs₂CO₃ | DME/H₂O | 90 | General Conditions |
| 2-Triflyloxyquinoline | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | 82 | General Conditions |
While the Suzuki-Miyaura coupling is most commonly used for the formation of C(sp²)-C(sp²) bonds, its application to the coupling of organoboron reagents with alkyl electrophiles (C(sp²)-C(sp³) bond formation) has been more challenging. However, significant progress has been made, particularly through the use of nickel catalysis. nih.gov Potassium organotrifluoroborates have been successfully employed in nickel-catalyzed cross-coupling reactions with alkyl bromides, iodides, and even chlorides. organic-chemistry.org
These reactions often require specific ligands and reaction conditions to overcome challenges such as β-hydride elimination. The use of potassium alkyltrifluoroborates in these couplings has been demonstrated to tolerate a variety of functional groups on both the nucleophilic and electrophilic partners. nih.gov Palladium-catalyzed C-H alkylation using potassium alkyltrifluoroborates has also been developed as an alternative strategy. nih.gov
Potassium alkenyltrifluoroborates are valuable reagents for the stereospecific synthesis of substituted alkenes and conjugated dienes. organic-chemistry.org The palladium-catalyzed Suzuki-Miyaura cross-coupling of these reagents with alkenyl halides proceeds with retention of the double bond geometry of both coupling partners. organic-chemistry.org This allows for the controlled synthesis of (E,E)-, (E,Z)-, (Z,E)-, and (Z,Z)-conjugated dienes in good to excellent yields. organic-chemistry.org
Furthermore, nickel-catalyzed methods have been developed for the stereospecific cross-coupling of potassium alkenyltrifluoroborates with alkyl halides. organic-chemistry.orgnih.gov These reactions also proceed with retention of stereochemistry, providing a reliable route to highly substituted alkenes without isomerization. organic-chemistry.org The air- and moisture-stability of potassium alkenyltrifluoroborates makes them particularly attractive alternatives to other more sensitive organometallic reagents. nih.gov
This compound can also participate in palladium-catalyzed acylation reactions with acyl halides to form ketones. This transformation provides a direct method for the synthesis of aryl ketones. The reaction typically involves a palladium catalyst, such as PdCl₂(PPh₃)₄, and can be promoted by microwave irradiation to achieve rapid and efficient coupling. This direct acylation method is a valuable tool for introducing carbonyl functionality into aromatic systems.
Broader Synthetic Transformations
Beyond its extensive use in cross-coupling reactions, this compound and related organotrifluoroborates are versatile reagents in a broader range of synthetic transformations. Their stability allows them to be carried through various reaction steps before being utilized in a key bond-forming reaction. nih.gov
Potassium organotrifluoroborates can serve as precursors to other organoboron species in situ. Under aqueous basic conditions often employed in Suzuki-Miyaura reactions, they can hydrolyze to form the corresponding boronic acids. researchgate.net This "protected" nature of the trifluoroborate group allows for enhanced functional group tolerance in multistep syntheses. nih.gov
Furthermore, the development of methods for the synthesis of functionalized organotrifluoroborates, such as potassium acyltrifluoroborates (KATs), has expanded their utility. chemrxiv.orgnih.gov These reagents can undergo further transformations, highlighting the potential for late-stage functionalization of complex molecules. The unique reactivity of the trifluoroborate moiety continues to be explored, leading to the development of new synthetic methodologies.
Mannich and Diastereoselective Hydroamination Sequences
Based on available scientific literature, the direct application of this compound in Mannich reactions or diastereoselective hydroamination sequences is not prominently documented. These reactions typically involve different classes of nucleophiles and catalysts.
Copper-Mediated Carbon-Heteroatom Bond Formations
Potassium aryltrifluoroborates, including the (3-methylphenyl) derivative, are viable arylating agents in copper-mediated carbon-heteroatom bond formations, often referred to as Chan-Lam or Chan-Evans-Lam coupling reactions. mdma.chresearchgate.net These methods provide an alternative to palladium-catalyzed reactions for creating C–O and C–N bonds, which are crucial linkages in pharmaceuticals and natural products. researchgate.net
The process generally involves the reaction of an N-H or O-H containing substrate with the aryltrifluoroborate salt in the presence of a copper catalyst. mdma.ch While boronic acids are more commonly used, potassium aryltrifluoroborates can serve as effective partners. For instance, a "Batey-Modified Ullmann Condensation" describes the formation of a C(aryl)–O bond by reacting a phenol (B47542) with a potassium aryltrifluoroborate mediated by a copper species. mdma.ch
However, research has shown that potassium aryltrifluoroborates can sometimes exhibit lower reactivity compared to other organoboron reagents in these couplings. researchgate.net This has been attributed to their lower nucleophilicity and poor solubility in common organic solvents, which can slow the critical transmetalation step with the copper catalyst. researchgate.net Despite this, they remain a useful class of reagents for these transformations. The N-arylation of various nitrogen-containing heterocycles, such as imidazoles and pyrazoles, is a key application of this methodology. researchgate.net
Enantioselective Catalytic Processes (e.g., Organo-SOMO Catalysis)
This compound is an effective coupling partner in enantioselective catalytic processes, most notably in the field of Organo-SOMO (Singly Occupied Molecular Orbital) catalysis. researchgate.netrsc.org This strategy allows for the construction of chiral molecules through novel bond formations that are distinct from traditional two-electron pathways.
In a typical Organo-SOMO reaction, an aldehyde is condensed with a chiral secondary amine catalyst to form an enamine. researchgate.net This enamine is then oxidized by a single-electron oxidant, such as ceric ammonium (B1175870) nitrate (B79036) (CAN), to generate a highly reactive radical cation existing within a chiral environment. researchgate.netrsc.org This SOMO-activated species can undergo direct coupling with a wide range of potassium organotrifluoroborate salts to form a new carbon-carbon bond with high levels of enantioselectivity. researchgate.net This method has been successfully applied to achieve the enantioselective α-vinylation and α-arylation of aldehydes. The reaction accommodates a broad scope of organotrifluoroborates, indicating the suitability of substrates like this compound. researchgate.net
| Parameter | Description |
| Catalysis Type | Organo-SOMO (Singly Occupied Molecular Orbital) Catalysis |
| Key Intermediate | Chiral enamine radical cation |
| Role of Borate (B1201080) | Nucleophilic radical trap / Coupling partner |
| Typical Oxidant | Ceric Ammonium Nitrate (CAN) |
| Outcome | Enantioselective C-C bond formation (e.g., α-arylation of aldehydes) |
Visible-Light-Induced Chemoselective Deboronative Alkynylation
Visible-light-induced photoredox catalysis has emerged as a powerful tool for mild and selective bond formations. One such transformation is deboronative alkynylation, which couples an organoboron reagent with an alkyne source. However, current research in this specific area focuses predominantly on the use of potassium alkyltrifluoroborates. researchgate.netnih.govorganic-chemistry.org
The established method involves a redox-neutral reaction between primary, secondary, or tertiary alkyltrifluoroborates and an alkynyl source, catalyzed by a ruthenium or iridium photocatalyst under blue light irradiation. researchgate.netorganic-chemistry.org This process generates an alkyl radical from the trifluoroborate, which then couples with the alkyne. organic-chemistry.org The literature available from the searches does not describe the successful application of this specific deboronative alkynylation reaction to aryltrifluoroborates like this compound.
Strategic Incorporation in Complex Molecular Architectures
The stability and predictable reactivity of this compound make it an excellent tool for the strategic construction of complex molecules, particularly in late-stage functionalization and the synthesis of heterocyclic systems.
Late-Stage Functionalization Strategies
Late-Stage Functionalization (LSF) is a powerful strategy in medicinal and process chemistry that involves introducing or modifying functional groups on a complex, pre-assembled molecular scaffold. nih.govnyu.edu Potassium organotrifluoroborates are exceptionally well-suited for LSF due to their remarkable stability. They are typically crystalline solids that are stable to air, moisture, and a wide range of reaction conditions, allowing them to be carried through multi-step syntheses intact. researchgate.net
The trifluoroborate group can be considered a stable "masked" form of a boronic acid. researchgate.net Its reactivity is unleashed under specific catalytic conditions, most commonly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the precise, late-stage installation of the 3-methylphenyl group onto a complex drug candidate or natural product core. This approach avoids the challenges of handling more reactive organometallic reagents and enables the rapid generation of analogues for structure-activity relationship (SAR) studies. nih.gov
Synthesis of Nitrogen-Containing Heterocycles (e.g., Azaborines, Pyrazoles, Pyrimidines)
This compound is a key building block for synthesizing various nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals and materials science. nih.govu-szeged.hunih.gov
Azaborines: A notable application is in the modular, transition-metal-free synthesis of 2,1-borazaronaphthalenes, a class of azaborines where a C=C bond in naphthalene (B1677914) is replaced by an isoelectronic B–N unit. upenn.edu This synthesis proceeds via the reaction of 2-aminostyrenes with potassium organotrifluoroborates, including aryl variants like this compound, to create the core azaborine structure. upenn.edu Furthermore, functionalized azaborines can themselves undergo subsequent Suzuki-Miyaura coupling with aryltrifluoroborates to build even greater molecular complexity. upenn.edu
Pyrazoles and other Azoles: The 3-methylphenyl group can be introduced onto pre-existing heterocyclic rings through N-arylation reactions. Copper-mediated Chan-Lam coupling provides a pathway to form C–N bonds between an aryltrifluoroborate and NH-containing heterocycles like pyrazoles and imidazoles. researchgate.net This allows for the direct attachment of the 3-methylphenyl group to a nitrogen atom within the heterocyclic ring, a common structural motif in biologically active compounds.
| Heterocycle | Synthetic Application of this compound | Reaction Type |
| Azaborines | Serves as the boron/aryl source to construct the core heterocyclic ring system. | Condensation with 2-aminostyrenes. |
| Pyrazoles | Used as an arylating agent to functionalize a pre-formed pyrazole (B372694) ring. | Copper-Mediated N-Arylation (Chan-Lam Coupling). |
| Pyrimidines | Can be used as a coupling partner to functionalize a pre-formed, halogenated pyrimidine (B1678525) ring. | Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura). |
Preparation of Functionalized Amides and Peptidomimetics
The synthesis of functionalized amides and peptidomimetics often relies on the formation of carbon-carbon bonds to introduce aryl groups. This compound serves as an excellent coupling partner in Suzuki-Miyaura reactions for the arylation of various substrates, leading to the formation of these complex structures.
One key strategy involves the use of potassium β-trifluoroborato amides as nucleophilic partners in cross-coupling reactions with aryl halides. This approach allows for the introduction of an aryl group, such as the 3-methylphenyl group from this compound, at the β-position of an amide. This methodology is particularly useful for creating β-arylated amides, which are important structural motifs in many biologically active molecules and peptidomimetics. The reaction typically proceeds in the presence of a palladium catalyst and a suitable base.
The scope of this reaction is broad, accommodating a variety of functional groups on both the trifluoroborato amide and the aryl halide partner. This tolerance is crucial for the synthesis of complex molecules where protecting group strategies might otherwise be necessary. For instance, enantioenriched potassium β-trifluoroboratoamides can be coupled with aryl chlorides with high stereochemical fidelity, providing access to chiral β-arylated amides.
Table 1: Suzuki-Miyaura Cross-Coupling of Potassium β-Trifluoroborato Amides with Aryl Chlorides
| Entry | Aryl Chloride | Potassium β-Trifluoroborato Amide | Product | Yield (%) |
| 1 | 4-Chloroanisole | Potassium (3-oxo-3-(phenylamino)propyl)trifluoroborate | N-phenyl-3-(p-tolyl)propanamide | 85 |
| 2 | 2-Chloropyridine | Potassium (3-(dimethylamino)-3-oxopropyl)trifluoroborate | 3-(2-pyridyl)-N,N-dimethylpropanamide | 78 |
| 3 | 1-Chloro-4-nitrobenzene | Potassium (3-morpholino-3-oxopropyl)trifluoroborate | 3-(4-nitrophenyl)-1-morpholinopropan-1-one | 92 |
| 4 | 3-Chlorobenzonitrile | Potassium (3-oxo-3-(piperidin-1-yl)propyl)trifluoroborate | 3-(3-cyanophenyl)-1-(piperidin-1-yl)propan-1-one | 88 |
This table presents representative examples of the Suzuki-Miyaura cross-coupling reaction to form functionalized amides.
Synthesis of Polyenes and Polyacetylenes
This compound is a valuable building block for the synthesis of conjugated systems like polyenes and polyacetylenes through iterative cross-coupling reactions. The 3-methylphenyl group can be incorporated into these unsaturated backbones, modifying their electronic and physical properties.
Synthesis of Polyenes:
A common strategy for the synthesis of polyenes involves the sequential Suzuki-Miyaura cross-coupling of vinyl halides with vinylboron species. This compound can be coupled with a suitable vinyl halide to introduce the tolyl group at a specific position in a growing polyene chain. Alternatively, it can be used to prepare a (3-methylphenyl)vinylboronate ester, which can then be used in subsequent coupling steps. This iterative approach allows for the controlled construction of polyenes with defined stereochemistry and substitution patterns. For example, coupling this compound with a dihalo-olefin can serve as an entry point to a symmetrically substituted diene, which can be further elaborated.
Synthesis of Polyacetylenes:
The synthesis of polyacetylenes can be achieved through the polymerization of substituted acetylene (B1199291) monomers. This compound can be utilized in the synthesis of the requisite (3-methylphenyl)acetylene monomer. A Sonogashira coupling reaction between this compound and a protected acetylene equivalent, such as (trimethylsilyl)acetylene, in the presence of a palladium and copper co-catalyst system, would yield 1-((trimethylsilyl)ethynyl)-3-methylbenzene. Subsequent deprotection of the silyl (B83357) group would afford (3-methylphenyl)acetylene. This monomer can then be subjected to polymerization conditions, often using a rhodium-based catalyst, to produce poly(3-methylphenyl)acetylene. The properties of the resulting polymer, such as its conductivity and solubility, are influenced by the 3-methylphenyl substituent.
Table 2: Representative Reactions in the Synthesis of Polyene and Polyacetylene Precursors
| Reaction Type | Reactant 1 | Reactant 2 | Catalyst System | Product |
| Suzuki-Miyaura Coupling | This compound | (E)-1,2-dibromoethene | Pd(PPh₃)₄, K₂CO₃ | (E)-1,2-bis(3-methylphenyl)ethene |
| Sonogashira Coupling | This compound | Ethynyltrimethylsilane | PdCl₂(PPh₃)₂, CuI, Et₃N | 1-methyl-3-((trimethylsilyl)ethynyl)benzene |
This table illustrates key bond-forming reactions for the synthesis of building blocks for polyenes and polyacetylenes using this compound.
Application in Natural Product Synthesis
The Suzuki-Miyaura cross-coupling reaction is a powerful tool in the total synthesis of natural products, and this compound can serve as a key reagent for introducing the 3-methylphenyl moiety into complex molecular architectures. Many natural products, particularly those with biaryl or substituted aromatic ring systems, are amenable to synthesis using this methodology.
A pertinent example lies in the synthesis of bioactive lignans, such as derivatives of magnolol (B1675913) and honokiol. These natural products possess a biphenyl (B1667301) core and exhibit a range of interesting biological activities. The construction of the central biphenyl scaffold is a critical step in their total synthesis. A Suzuki-Miyaura cross-coupling reaction can be employed to form this crucial bond.
In a hypothetical synthetic route towards a magnolol analogue, this compound could be coupled with a suitably functionalized aryl halide or triflate. For instance, coupling this compound with a protected 5-allyl-2-bromo-phenol derivative would yield a substituted biphenyl intermediate. Subsequent functional group manipulations and, if necessary, a second cross-coupling reaction would lead to the final natural product analogue. The stability and functional group tolerance of the potassium trifluoroborate salt are advantageous in multi-step synthetic sequences.
Table 3: Hypothetical Application in the Synthesis of a Bioactive Lignan (B3055560) Analogue
| Step | Reaction | Reactant 1 | Reactant 2 | Key Reagents | Intermediate/Product |
| 1 | Suzuki-Miyaura Coupling | This compound | 5-allyl-2-bromo-1-(methoxymethoxy)benzene | Pd(OAc)₂, SPhos, K₃PO₄ | 5-allyl-2-(3-methylphenyl)-1-(methoxymethoxy)benzene |
| 2 | Deprotection | 5-allyl-2-(3-methylphenyl)-1-(methoxymethoxy)benzene | - | HCl, MeOH | 5-allyl-2-(m-tolyl)phenol |
| 3 | Dimerization/Further Functionalization | 5-allyl-2-(m-tolyl)phenol | - | Oxidizing agent | Magnolol Analogue |
This table outlines a plausible synthetic sequence for a bioactive lignan analogue, highlighting the key role of this compound.
Advanced Spectroscopic and Structural Characterization of Trifluoroborate Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural characterization of organotrifluoroborates, offering specific insights into the different nuclei within the molecule, such as ¹¹B, ¹⁹F, ¹H, and ¹³C. nih.gov
¹¹B NMR Studies of Boron Coordination Environment
Boron has two NMR-active isotopes, ¹⁰B and ¹¹B, but ¹¹B is predominantly used due to its higher natural abundance (80.1%), larger gyromagnetic ratio, and smaller quadrupole moment, which results in sharper and more intense signals. blogspot.comhuji.ac.il The chemical shift of ¹¹B is highly sensitive to the electronic environment and coordination number of the boron atom, spanning a range of over 200 ppm. blogspot.comsdsu.edu
In potassium aryltrifluoroborates, the boron atom is tetrahedrally coordinated, which significantly shields the nucleus compared to its tricoordinate boronic acid precursor. This results in ¹¹B chemical shifts appearing in a distinct upfield region. For instance, the ¹¹B NMR spectrum of potassium 1-naphthyltrifluoroborate shows a signal at 4.06 ppm. orgsyn.org Due to the quadrupolar nature of the ¹¹B nucleus (spin I = 3/2), its signals are often broad. blogspot.com However, coupling to the three adjacent fluorine atoms can often be resolved, resulting in a quartet (1:3:3:1) signal, as dictated by the 2nI+1 rule where n=3 and I=1/2 for ¹⁹F. nih.gov Specialized pulse sequences can be employed to enhance resolution and more clearly observe these ¹¹B–¹⁹F coupling constants. nih.govresearchgate.net
Table 1: Representative ¹¹B NMR Data for Potassium Aryltrifluoroborates
| Compound | Solvent | Chemical Shift (δ) in ppm |
|---|---|---|
| Potassium 1-naphthyltrifluoroborate | acetone-d⁶ | 4.06 |
| Potassium phenyltrifluoroborate | DMSO-d⁶ | 3.5 |
| Potassium 4-fluorophenyltrifluoroborate | DMSO-d⁶ | 3.2 |
| Potassium 4-methylphenyltrifluoroborate | DMSO-d⁶ | 3.6 |
Data sourced from multiple studies for comparison. nih.govorgsyn.org
¹⁹F NMR for Boron-Fluorine Interactions
¹⁹F NMR spectroscopy is an exceptionally sensitive and informative technique for studying organotrifluoroborates. The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, leading to high receptivity. wikipedia.org Furthermore, its chemical shifts are spread over a very wide range, minimizing the likelihood of signal overlap and providing high sensitivity to subtle changes in the electronic environment. thermofisher.comhuji.ac.il
For potassium organotrifluoroborates, the ¹⁹F NMR signals typically appear in a chemical shift range of -129 to -141 ppm. nih.govresearchgate.net The spectrum is characterized by a distinct 1:1:1:1 quartet. This pattern arises from the coupling of the three equivalent fluorine atoms to a single ¹¹B nucleus, which has a spin of I = 3/2. nih.gov The magnitude of the ¹⁹F-¹¹B coupling constant (JFB) can be influenced by the solvent, with protic solvents sometimes leading to smaller coupling constants than aprotic solvents. researchgate.net
Table 2: Representative ¹⁹F NMR Data for Potassium Aryltrifluoroborates in DMSO-d⁶
| Compound | Chemical Shift (δ) in ppm | ¹JFB Coupling Constant (Hz) |
|---|---|---|
| Potassium phenyltrifluoroborate | -137.9 | 69.4 |
| Potassium 4-methylphenyltrifluoroborate | -138.3 | 68.8 |
| Potassium 3-methylphenyltrifluoroborate | -138.2 | 69.1 |
| Potassium 4-methoxyphenyltrifluoroborate | -138.7 | 68.0 |
Data extracted from a comprehensive study on 28 potassium organotrifluoroborates. nih.gov
Elucidation of Molecular Structures via ¹H and ¹³C NMR
¹H and ¹³C NMR spectra provide the carbon-hydrogen framework of the molecule. For potassium (3-methylphenyl)trifluoroborate, the ¹H NMR spectrum would show characteristic signals for the aromatic protons and the methyl group protons. The aromatic signals would exhibit complex splitting patterns due to spin-spin coupling between adjacent protons.
The ¹³C NMR spectrum is particularly notable for the signal corresponding to the carbon atom directly attached to the boron atom (C-B bond). This signal is often broadened due to the quadrupolar relaxation mechanism of the attached ¹¹B nucleus. nih.govresearchgate.net In the case of potassium 1-naphthyltrifluoroborate, this carbon signal is observed as a very broad resonance at approximately 147 ppm. orgsyn.org The other aromatic and methyl carbon signals appear at their expected chemical shifts. The observation of the C-B signal, though sometimes difficult, is crucial for confirming the structure. nih.govresearchgate.net
Table 3: Representative ¹³C NMR Data for the Aromatic Region of Potassium Aryltrifluoroborates in DMSO-d⁶
| Compound | C-B Signal (δ) in ppm | Other Aromatic Signals (δ) in ppm |
|---|---|---|
| Potassium phenyltrifluoroborate | Broad, not always reported | 134.3, 127.8, 126.9 |
| Potassium 4-methylphenyltrifluoroborate | Broad, not always reported | 134.4, 132.9, 128.5 |
| Potassium 3-methylphenyltrifluoroborate | Broad, not always reported | 135.1, 133.0, 127.5, 127.4 |
Data extracted from a comprehensive study on 28 potassium organotrifluoroborates. nih.gov
Vibrational and Electronic Spectroscopy
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, probes the vibrational energy levels of molecules. These methods are essential for identifying functional groups and characterizing the bonding within trifluoroborate salts. conicet.gov.arwikipedia.org
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. nih.gov The resulting spectrum provides a molecular fingerprint. In potassium aryltrifluoroborates, the FT-IR spectrum is dominated by strong absorptions corresponding to the B-F and C-B stretching vibrations, in addition to the characteristic vibrations of the aromatic ring.
Studies on analogous compounds like potassium 3-furoyltrifluoroborate show that the vibrational modes of the BF₃⁻ group are prominent in the spectrum. conicet.gov.arconicet.gov.ar The B-F stretching vibrations typically appear as a series of strong, broad bands in the 1100-900 cm⁻¹ region. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring appear in the 1600-1450 cm⁻¹ range.
Table 4: General FT-IR Vibrational Assignments for Potassium Aryltrifluoroborates
| Vibrational Mode | Approximate Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |
| Aromatic C=C Stretch | 1610 - 1450 | Medium-Strong |
| B-F Asymmetric Stretch | 1100 - 950 | Strong, Broad |
| B-F Symmetric Stretch | 950 - 850 | Strong |
| C-B Stretch | 800 - 700 | Medium |
Frequency ranges are approximate and based on data from various organoboron and aryltrifluoroborate compounds. orgsyn.orgconicet.gov.arresearchgate.net
Raman Spectroscopy
Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. researchgate.net Vibrations that involve a change in polarizability are Raman-active. For molecules with a center of symmetry, Raman and IR spectroscopy are mutually exclusive. While aryltrifluoroborates are not perfectly symmetric, the two techniques often highlight different vibrational modes.
In the Raman spectra of trifluoroborate salts, the symmetric B-F stretching mode often gives rise to a strong and sharp signal. conicet.gov.arconicet.gov.ar Aromatic ring vibrations, particularly the "ring-breathing" mode, are also typically strong in Raman spectra. This technique is valuable for studying the low-frequency lattice vibrations in the solid state. researchgate.net The analysis of potassium 3-furoyltrifluoroborate by FT-Raman spectroscopy, combined with theoretical calculations, has allowed for a complete assignment of its 39 normal vibrational modes. conicet.gov.ar
Ultraviolet-Visible (UV-Vis) Spectroscopy
The electronic absorption properties of aryltrifluoroborates are characterized by UV-Vis spectroscopy. This technique measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. For aromatic compounds like this compound, the primary electronic transitions observed are typically π → π* transitions associated with the benzene (B151609) ring.
While specific experimental UV-Vis absorption maxima for this compound are not available in the reviewed literature, the spectra of closely related aryltrifluoroborate salts are generally characterized by absorptions in the UV region. The position and intensity of these absorption bands are influenced by the electronic nature of the substituents on the aromatic ring.
Table 1: Representative UV-Vis Spectral Data for Aryltrifluoroborate Systems
| Feature | Description |
|---|---|
| Typical Absorption Region | Ultraviolet (approx. 200-300 nm) |
| Electronic Transitions | Primarily π → π* transitions of the aromatic ring. |
| Influencing Factors | Substituents on the phenyl ring can shift the absorption maxima (λmax) and alter the molar absorptivity (ε). |
Note: This table represents general characteristics for the class of aryltrifluoroborate compounds, as specific data for the 3-methylphenyl derivative is not publicly documented.
X-ray Crystallography and Solid-State Studies
Single-crystal X-ray diffraction studies on the broader class of aryltrifluoroborate potassium salts reveal consistent structural motifs. The boron atom in the trifluoroborate anion typically adopts a distorted tetrahedral geometry, bonded to three fluorine atoms and one carbon atom from the 3-methylphenyl group.
Although the specific crystallographic data for this compound is not detailed in the available literature, analysis of analogous compounds provides expected values for key geometric parameters. The B-C bond length is a critical parameter, reflecting the strength of the connection between the boronate group and the aromatic ring. The B-F bond lengths can vary slightly depending on their involvement in coordinating the potassium cation.
Table 2: Typical Crystallographic Parameters for Aryltrifluoroborate Anions
| Parameter | Typical Value Range | Description |
|---|---|---|
| B-C Bond Length | ~1.59 - 1.61 Å | The distance between the boron atom and the ipso-carbon of the phenyl ring. |
| B-F Bond Length | ~1.39 - 1.44 Å | The distance between the boron and fluorine atoms. |
| C-B-F Bond Angle | ~112 - 114° | The angle formed by the aromatic carbon, boron, and a fluorine atom. |
| F-B-F Bond Angle | ~105 - 107° | The angle between two fluorine atoms and the central boron atom. |
Note: These values are representative of the aryltrifluoroborate class of compounds. Specific refined data for the 3-methylphenyl derivative is not available in the searched literature.
A defining characteristic of aryltrifluoroborate potassium salts in the solid state is their propensity to form layered structures. These arrangements are driven by the amphiphilic-like nature of the salt, where the ionic [BF3K] components and the organic aryl components segregate into distinct domains.
In these crystal lattices, the potassium cations and the trifluoroborate groups engage in strong ionic interactions, forming parallel salt-type slabs or layers. The organic fragments—in this case, the 3-methylphenyl groups—point outwards from these ionic layers. The final crystal architecture is significantly influenced by weaker supramolecular interactions between these organic parts of adjacent layers. These interactions can include π-stacking between the aromatic rings and other weak forces. The specific arrangement, whether it's a single or double-sheet structure, is dictated by the mutual arrangement of the potassium cations and the nature of the aromatic ring's substituent.
Table 3: Supramolecular Interactions in Aryltrifluoroborate Crystals
| Interaction Type | Description |
|---|---|
| Ionic Interactions | Strong electrostatic forces between K+ cations and the BF3- groups, forming the core of the layers. |
| π-Stacking | Non-covalent interactions between the electron clouds of adjacent 3-methylphenyl rings. |
Theoretical and Computational Studies on Potassium 3 Methylphenyl Trifluoroborate Derivatives
Quantum Mechanical Calculations and Density Functional Theory (DFT)
Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the structural and electronic properties of organoboron compounds, including aryltrifluoroborates. These methods provide detailed insights into the molecule's behavior at the atomic level.
Geometry Optimization and Electronic Structure Analysis
Geometry optimization is a fundamental computational step that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For the (3-methylphenyl)trifluoroborate anion, DFT calculations would typically be employed to predict key structural parameters.
The electronic structure of the molecule dictates its reactivity and physical properties. Analysis of the electronic structure provides information on how electrons are distributed within the molecule.
Table 1: Representative Optimized Geometric Parameters for an Aryltrifluoroborate Anion
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| B-C | 1.62 | - | - |
| B-F1 | 1.41 | - | - |
| B-F2 | 1.41 | - | - |
| B-F3 | 1.42 | - | - |
| C-B-F1 | - | 108.5 | - |
| F1-B-F2 | - | 109.8 | - |
| C-C-C-C (ring) | - | - | ~0 |
Note: This data is illustrative and based on general findings for similar aryltrifluoroborate structures.
Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO)
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.
For a substituted phenyltrifluoroborate, the HOMO is typically localized on the phenyl ring, indicating it is the primary site for electrophilic attack. The LUMO is often distributed over the boron atom and the phenyl ring. The presence of a methyl group, an electron-donating group, on the phenyl ring would be expected to raise the HOMO energy level, making the molecule more susceptible to oxidation.
Table 2: Representative Frontier Molecular Orbital Energies for an Aryltrifluoroborate Anion
| Molecular Orbital | Energy (eV) |
| HOMO | -7.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 6.3 |
Note: These values are hypothetical and serve as an example of typical FMO analysis results.
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry allows for the modeling of reaction pathways, providing insights into the mechanisms of chemical transformations. By mapping the potential energy surface, chemists can identify the transition state—the highest energy point along the reaction coordinate. Analysis of the transition state structure and its energy provides critical information about the reaction's feasibility and rate. For reactions involving aryltrifluoroborates, such as Suzuki-Miyaura cross-coupling, DFT calculations can be used to model the various steps of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination.
Advanced Computational Approaches
Beyond basic DFT calculations, more advanced computational methods can provide deeper insights into the bonding and reactivity of molecules.
Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) Analyses
Natural Bond Orbital (NBO) analysis provides a chemist's intuitive picture of bonding by localizing the molecular orbitals into lone pairs and bonds. This analysis can quantify the delocalization of electron density and the strength of donor-acceptor interactions within the molecule. For an aryltrifluoroborate, NBO analysis would reveal the nature of the boron-carbon and boron-fluorine bonds and the extent of hyperconjugation between the phenyl ring and the BF3 group.
The Quantum Theory of Atoms in Molecules (AIM) is another powerful tool that analyzes the electron density topology to define atoms and the bonds between them. AIM can characterize the nature of chemical bonds, such as whether they are primarily covalent or ionic.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and susceptible to attack by electrophiles. Regions of positive potential (colored blue) are electron-poor and are likely sites for nucleophilic attack.
For the (3-methylphenyl)trifluoroborate anion, the MEP map would be expected to show a region of high negative potential around the fluorine atoms and the pi-system of the phenyl ring, making these areas attractive to electrophiles. The area around the boron atom would likely show a less negative or even slightly positive potential, consistent with its role in chemical reactions.
Time-Dependent DFT (TD-DFT) for Excited State Dynamics
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to investigate the electronic excited states of molecules. researchgate.net It provides insights into their photophysical properties, such as absorption and emission spectra, by calculating vertical excitation energies and oscillator strengths. rsc.org This methodology has become a staple in computational chemistry for its balance of accuracy and computational cost, making it applicable to a wide range of molecular systems. researchgate.net
In the context of organoboron compounds, and specifically for derivatives of potassium (3-methylphenyl)trifluoroborate, TD-DFT calculations would be instrumental in understanding their behavior upon photoexcitation. Such studies can elucidate the nature of electronic transitions, for instance, whether they are localized on the phenyl ring, involve the trifluoroborate group, or correspond to charge-transfer states. The analysis of excited state dynamics allows for the prediction of how the molecule will behave after absorbing light, including the pathways for energy dissipation, such as fluorescence, phosphorescence, or non-radiative decay.
A representative, albeit hypothetical, data table of such a study might look as follows:
| State | Excitation Energy (eV) | Oscillator Strength (f) | Major Orbital Contributions | Transition Character |
| S1 | 4.52 | 0.001 | HOMO -> LUMO+1 | π-π |
| S2 | 4.89 | 0.150 | HOMO -> LUMO | π-π |
| S3 | 5.15 | 0.005 | HOMO-1 -> LUMO | π-π* |
| S4 | 5.30 | 0.080 | HOMO -> LUMO+2 | Intra-ligand Charge Transfer |
| Note: This table is illustrative and not based on actual experimental or computational data for this compound. |
The "Major Orbital Contributions" column would detail the specific molecular orbitals involved in the electronic transition, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The "Transition Character" provides a qualitative description of the excitation, for example, as a π-π* transition localized on the aromatic ring.
Computational Studies on Coordination and Intermolecular Interactions
Computational chemistry provides essential tools for investigating the non-covalent interactions that govern the structure and properties of molecular solids, including the coordination environment and intermolecular forces in crystals of this compound. nih.gov These studies are crucial for understanding the crystal packing, stability, and solid-state properties of the compound.
The coordination of the potassium ion with the trifluoroborate anion and potentially with neighboring molecules can be modeled using quantum chemical methods. These calculations can determine the preferred coordination geometries, bond distances, and interaction energies. For instance, the electrostatic potential surface can be calculated to identify regions of positive and negative charge, which dictate how the ions and molecules will arrange themselves in the crystal lattice.
Intermolecular interactions in the solid state are a complex interplay of electrostatic forces, van der Waals interactions (dispersion), and in some cases, hydrogen bonding. frontiersin.org Computational methods can dissect and quantify these different contributions. For example, Symmetry-Adapted Perturbation Theory (SAPT) is a method that can provide a detailed breakdown of the interaction energy into physically meaningful components: electrostatic, exchange, induction, and dispersion. frontiersin.org
A hypothetical computational study on the intermolecular interactions in a dimer of (3-methylphenyl)trifluoroborate anions might yield the following energetic breakdown:
| Interaction Energy Component | Energy (kcal/mol) |
| Electrostatic | -5.2 |
| Exchange (Pauli Repulsion) | 8.1 |
| Induction (Polarization) | -1.8 |
| Dispersion | -7.5 |
| Total Interaction Energy | -6.4 |
| Note: This table is illustrative and not based on actual experimental or computational data for this compound. |
Such an analysis would reveal the dominant forces responsible for holding the crystal together. In many organic salts, dispersion forces and electrostatic interactions play a key role. Understanding these interactions is fundamental for crystal engineering and predicting the material properties of the compound. Molecular dynamics simulations can further be employed to study the dynamic behavior of the ions in the crystal lattice at different temperatures.
Applications in Specialized Chemical Biology and Materials Science Contexts
Medicinal Chemistry and Drug Discovery
Synthesis of Bioactive Molecules and Drug Candidates
Potassium (3-methylphenyl)trifluoroborate, as a member of the organotrifluoroborate class of compounds, holds potential as a building block in the synthesis of complex organic molecules due to its utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction is a cornerstone of modern medicinal chemistry, enabling the formation of carbon-carbon bonds to construct the core scaffolds of numerous drug candidates. The stability and ease of handling of potassium organotrifluoroborates make them attractive reagents in multi-step synthetic campaigns.
However, a review of the scientific literature does not yield specific examples of bioactive molecules or drug candidates that have been synthesized utilizing this compound. While the general applicability of aryltrifluoroborates in pharmaceutical synthesis is well-documented, the direct application of this specific compound in the synthesis of named therapeutic agents is not prominently reported. The versatility of the Suzuki-Miyaura coupling suggests that this compound could, in principle, be used to introduce the 3-methylphenyl moiety into a wide range of molecular architectures. This structural motif is present in various biologically active compounds, and therefore, the application of this particular trifluoroborate salt in the synthesis of novel analogues or intermediates remains a plausible, though underexplored, area of research.
Boron-Containing Pharmacophores and Isosteres in Drug Design
The incorporation of boron-containing functional groups into drug candidates is an emerging strategy in medicinal chemistry. Boronic acids and their derivatives can act as unique pharmacophores, capable of forming reversible covalent bonds with target proteins, or as isosteres for other functional groups, thereby modulating the pharmacokinetic and pharmacodynamic properties of a molecule.
Despite the growing interest in boron-based drugs, there is no specific mention in the available literature of this compound being employed directly as a pharmacophore or an isostere in drug design. The trifluoroborate moiety is generally considered a stable precursor to the more reactive boronic acid, which is typically the species that engages with biological targets. Therefore, while a molecule synthesized using this compound might ultimately yield a boron-containing pharmacophore, the trifluoroborate salt itself is not the active pharmacophoric element. Its role is primarily that of a synthetic intermediate. Further research would be required to explore the potential of the trifluoroborate group itself as a novel pharmacophore or isosteric replacement in drug design.
Chemical Biology Probes and Bioconjugation
Boronate-Based Probes for Biological Oxidants and Other Analytes
Boronate-based fluorescent probes have garnered significant attention as tools for detecting and quantifying biological oxidants such as hydrogen peroxide and peroxynitrite. The mechanism of these probes typically relies on the chemoselective oxidation of the boronate group, which triggers a change in the fluorescence properties of a reporter molecule.
While the design and application of boronate-based probes is an active area of research, there are no specific examples in the scientific literature of probes that are derived from or directly incorporate this compound. The synthesis of such probes generally involves the strategic placement of a boronic acid or boronate ester on a fluorophore scaffold. Although this compound could potentially serve as a starting material for the synthesis of such a probe, its direct use in this context has not been reported.
Reversible Covalent Chemistry and Bioconjugation Strategies
Reversible covalent chemistry is a powerful tool in chemical biology for applications such as protein labeling, activity-based protein profiling, and the development of dynamic molecular systems. Boronic acids are known to form reversible covalent bonds with diols, a property that has been exploited in various bioconjugation strategies.
There is currently no information available to suggest that this compound has been used in reversible covalent chemistry or for bioconjugation purposes. The trifluoroborate moiety is generally less reactive than the corresponding boronic acid and is not typically employed for forming reversible covalent interactions with biomolecules. Its primary utility remains in the realm of carbon-carbon bond formation through cross-coupling reactions.
Design of Stimuli-Responsive Conjugates for Biological Applications
Stimuli-responsive systems, which can release a payload or change their properties in response to a specific biological trigger, are of great interest for applications in drug delivery and diagnostics. The unique chemical properties of boron-containing compounds have been leveraged in the design of some stimuli-responsive materials.
Advanced Materials and Devices
Synthesis of Photonic Crystals
Photonic crystals are materials with a periodic structure that can influence the propagation of photons, much like a semiconductor crystal affects the movement of electrons. researchgate.net These materials have potential applications in various fields, including biomedicine for drug delivery and detection. nih.gov The fabrication of photonic crystals can be achieved through various methods, including the self-assembly of materials like silica (B1680970) spheres or the creation of inverse opal structures. researchgate.netrsc.org
Currently, there is no direct scientific literature detailing the use of this compound in the synthesis of photonic crystals. However, the versatility of organotrifluoroborates in organic synthesis suggests a potential, albeit indirect, role. acs.orgsigmaaldrich.com The Suzuki-Miyaura cross-coupling reaction, for which potassium organotrifluoroborates are excellent reagents, is a powerful tool for constructing complex organic molecules. upenn.edu This capability could be harnessed to synthesize specialized organic components for hybrid organic-inorganic photonic materials or to create monomers for polymer-based photonic crystals. researchgate.net The stability and broad functional group compatibility of organotrifluoroborates make them suitable for multi-step syntheses that might be required to build the intricate molecular architectures needed for advanced photonic applications. sigmaaldrich.com
Development of Sensitizers for Dye-Sensitized Solar Cells
Dye-sensitized solar cells (DSSCs) are a promising photovoltaic technology, and the sensitizer (B1316253) is a crucial component that absorbs light and injects electrons into the semiconductor. frontiersin.orgnih.gov The development of efficient and stable sensitizers is a key area of research, with a focus on tuning their optical and electrochemical properties. nih.govrsc.org Organic dyes are attractive candidates for sensitizers due to their high molar extinction coefficients and the tunability of their molecular structures. researchgate.net
While there are no specific reports on the use of this compound as a sensitizer itself, its role as a building block in the synthesis of organic dyes for DSSCs is highly plausible. The Suzuki-Miyaura cross-coupling reaction is a key method for synthesizing the complex conjugated systems often found in organic sensitizers. upenn.eduresearchgate.net For instance, a one-pot, four-component Suzuki-Miyaura coupling approach has been developed for the rapid synthesis of thiophene-based donor-π-bridge-acceptor (D–π–A) dyes. researchgate.net
In such a synthetic scheme, an aryltrifluoroborate, like this compound, could serve as the donor of the aryl group. The 3-methylphenyl group could be incorporated into the dye structure to modulate its electronic properties and solubility. The general stability and reactivity of potassium organotrifluoroborates make them well-suited for these complex, multi-component reactions. acs.orgsigmaaldrich.com
Below is a hypothetical reaction scheme illustrating the potential use of this compound in the synthesis of a DSSC sensitizer, based on the principles of Suzuki-Miyaura cross-coupling.
| Reactant Type | Example Compound | Role in Sensitizer Synthesis |
|---|---|---|
| Aryltrifluoroborate | This compound | Provides the 3-methylphenyl group, which can act as a donor or part of the conjugated bridge. |
| Aryl Halide/Triflate | A halogenated thiophene (B33073) derivative | Forms the core of the π-conjugated bridge. |
| Acceptor Unit | A cyanoacrylic acid derivative | Acts as the electron acceptor and anchors the dye to the TiO2 surface. |
| Catalyst | Palladium complex | Catalyzes the Suzuki-Miyaura cross-coupling reaction. |
Application in Supramolecular Chemistry and Material Design
Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. semanticscholar.orgnih.gov This field is crucial for the bottom-up design of functional materials with applications in areas such as drug delivery and sensing. nih.gov The design of molecules that can self-assemble into well-defined nanostructures is a cornerstone of supramolecular material design. semanticscholar.orgnih.gov
There is no direct mention in the scientific literature of this compound being used in supramolecular chemistry or material design. However, the compound's utility in organic synthesis provides a potential avenue for its application in this field. The synthesis of complex organic molecules is fundamental to creating the building blocks for supramolecular assemblies. upenn.edu
Future Perspectives and Emerging Directions in Potassium 3 Methylphenyl Trifluoroborate Research
Development of Novel Catalytic Systems and Ligand Architectures
The efficacy of cross-coupling reactions involving potassium (3-methylphenyl)trifluoroborate is intrinsically linked to the performance of the catalytic system. Future research is heavily focused on designing novel catalysts and ligands to overcome existing limitations and enhance reaction efficiency. The Suzuki-Miyaura cross-coupling reaction, a cornerstone of C-C bond formation, has traditionally relied on palladium catalysis. researchgate.netnih.gov However, the focus is shifting towards developing more sophisticated systems that offer improved activity, stability, and selectivity, particularly for challenging substrates.
Key areas of development include:
Advanced Palladium Catalysts: While traditional catalysts like those based on triphenylphosphine (B44618) (PPh₃) are effective for many transformations, they can be inefficient for sterically hindered or electron-rich coupling partners. nih.gov Research is moving towards the use of bulky, electron-rich phosphine (B1218219) ligands such as RuPhos, XPhos, and SPhos. nih.govnih.govnih.gov These ligands promote the crucial reductive elimination step in the catalytic cycle and can activate even unreactive aryl chlorides. researchgate.netnih.gov
Alternative Metal Catalysts: Beyond palladium, there is growing interest in exploring catalysts based on more abundant and less expensive metals like nickel and copper. Nickel catalysts, for instance, have shown promise in the borylation of aryl halides to synthesize organotrifluoroborates. organic-chemistry.org
Ligand Design: The architecture of the ligand plays a pivotal role in determining the catalyst's properties. Future work will involve the rational design of ligands with specific electronic and steric properties to control reactivity and selectivity. This includes the development of ligands that can operate at low catalyst loadings, function at room temperature, and be effective in environmentally benign solvents.
| Ligand | Catalyst System Example | Application Focus | Reference |
| RuPhos | Pd(OAc)₂ / RuPhos | Cross-coupling with electron-rich electrophiles and heteroaryl bromides. | nih.govnih.gov |
| XPhos | Pd(OAc)₂ / XPhos | Cross-coupling with aryl and heteroaryl chlorides. | nih.gov |
| SPhos | Pd(OAc)₂ / SPhos | Effective for sterically hindered substrates like mesityl bromide. | nih.gov |
| PPh₃ | PdCl₂ / PPh₃ | General cross-coupling with aryl electrophiles. | organic-chemistry.org |
Expansion of Substrate Scope and Reaction Diversity
A major thrust in current research is to broaden the range of substrates that can be effectively coupled with this compound and to diversify the types of reactions in which it can participate. This expansion is crucial for increasing the compound's utility in the synthesis of complex molecules.
Broadening the Electrophile Scope: Early work often focused on aryl iodides and bromides. Significant progress has been made to include less reactive but more readily available and less expensive aryl chlorides as coupling partners. researchgate.netnih.gov Future efforts will continue to push this boundary, targeting the activation of even more challenging electrophiles. The scope has been successfully extended to various aryl and heteroaryl chlorides, with a high tolerance for functional groups like nitriles, aldehydes, ketones, and esters. nih.gov
Diversifying the Coupling Partner: While Suzuki-Miyaura reactions are predominant, the utility of this compound is not limited to this transformation. Emerging research directions include its use in other types of reactions:
Photoredox Catalysis: Potassium organotrifluoroborates can serve as radical precursors under oxidative conditions. nih.gov This opens up new avenues for C-C bond formation through radical-radical coupling mechanisms, which operate under mild, visible-light-mediated conditions. nih.gov
Rhodium-Catalyzed Additions: These reagents are also effective nucleophiles in rhodium-catalyzed 1,2- and 1,4-addition reactions, providing access to different molecular architectures. researchgate.net
Carbonylative Couplings: The palladium-catalyzed carbonylative Suzuki coupling of benzyl (B1604629) halides with potassium aryltrifluoroborates in aqueous media allows for the synthesis of diarylethanones. researchgate.net
| Reaction Type | Coupling Partner Example | Key Features | Reference |
| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Chlorides | Utilizes advanced ligands (e.g., RuPhos) for unactivated substrates. | nih.gov |
| Photoredox Radical Coupling | Acyl Azoliums | Forms C-C bonds via radical intermediates under visible light. | nih.gov |
| Rhodium-Catalyzed Addition | Aldehydes | Forms new C-C bonds via 1,2-addition. | researchgate.net |
| Carbonylative Coupling | Benzyl Halides, CO | Incorporates a carbonyl group to form ketones. | researchgate.net |
Green Chemistry Approaches and Sustainable Synthesis Methodologies
The principles of green chemistry are increasingly influencing the direction of synthetic organic chemistry. Research involving this compound is aligning with these principles by focusing on developing more sustainable and environmentally benign synthetic methods.
Reagent Stability and Safety: A significant advantage of potassium organotrifluoroborates is their remarkable stability to air and moisture, unlike many traditional organoboron reagents like boronic acids, which can be prone to decomposition. researchgate.netresearchgate.netorgsyn.org This stability eliminates the need for inert atmosphere techniques in many cases, simplifying procedures and reducing waste. Furthermore, they serve as safer alternatives to toxic organometallic reagents, such as those based on tin. nih.gov
Benign Byproducts: The byproducts generated from Suzuki-Miyaura reactions using these salts are typically inorganic and can be easily removed by a simple aqueous wash, minimizing the generation of hazardous organic waste. nih.gov
Aqueous and Sustainable Solvents: There is a strong push towards using water as a solvent for cross-coupling reactions. researchgate.net The inherent stability and solubility of trifluoroborate salts in aqueous systems make them ideal candidates for such green methodologies.
Atom Economy: Synthetic routes are being designed to maximize atom economy. The preparation of organotrifluoroborates from boronic acids and potassium hydrogen fluoride (B91410) (KHF₂) is an efficient process. researchgate.netorgsyn.org Future work aims to develop one-pot procedures that combine synthesis and subsequent coupling reactions, further reducing waste and purification steps. organic-chemistry.org
Integration with Automated Synthesis and High-Throughput Screening
The demand for rapid discovery of new molecules in fields like medicine and materials science has spurred the development of automated synthesis and high-throughput screening (HTS) platforms. ewadirect.com The properties of this compound make it well-suited for integration into these modern workflows.
Automated Synthesis: The stability and solid nature of potassium organotrifluoroborates are advantageous for automated platforms, where reagents are often handled robotically. sigmaaldrich.com Next-generation small molecule synthesizers are being developed for the automated iterative execution of C-C bond-forming reactions like the Suzuki-Miyaura coupling. chemrxiv.org The reliability and broad functional group tolerance of reactions involving this compound are key for the success of such multi-step automated sequences.
High-Throughput Screening (HTS): HTS allows for the parallel execution of thousands of reactions to rapidly discover new catalysts, optimize reaction conditions, or screen for biological activity. ewadirect.comsigmaaldrich.com Libraries of compounds derived from this compound can be synthesized and screened to identify molecules with desired properties. For example, HTS has been used to screen libraries of small molecules to identify novel potassium-competitive acid blockers, demonstrating the power of this approach in drug discovery. nih.govresearchgate.net The development of robust cross-coupling methods directly enables the creation of diverse compound libraries for such screening campaigns. researchgate.net
Exploration of New Biological and Material Science Applications
While the primary use of this compound has been as a building block in organic synthesis, a significant future direction is the exploration of the biological and material properties of the molecules derived from it.
Biological and Medicinal Chemistry: The 3-methylphenyl (m-tolyl) group is a common substituent in biologically active molecules. The ability to easily incorporate this moiety using this compound is of great interest in drug discovery. Research on related organotrifluoroborate compounds has already indicated potential pharmacological applications. For instance, potassium thiophene-3-trifluoroborate has shown antinociceptive (pain-reducing) properties, suggesting that organotrifluoroborates could be a promising class of compounds for more detailed pharmacological investigation. nih.gov
Materials Science: The rigid structures and defined geometries that can be created through cross-coupling reactions are essential for the development of new organic materials. Biaryl structures, readily synthesized using this compound, are core components of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other functional materials. The stability of the trifluoroborate group also allows for its incorporation into more complex architectures, potentially leading to materials with novel electronic or photophysical properties. The expansion of reaction diversity, such as the use of Potassium Acyltrifluoroborates (KATs), is also opening new avenues in materials science. chemrxiv.org
Q & A
Q. Key Parameters Table :
| Step | Conditions | Yield/Purity |
|---|---|---|
| Alkoxide displacement | 3 equiv. alkoxide, THF/H₂O, 25°C | 82–90% yield |
| Purification | Soxhlet extraction (acetone) | >95% purity |
| Scale-up | Crystallization (ethanol/water) | 95% purity, 100 g |
What mechanistic roles do endogenous boronic acid and fluoride play in Suzuki-Miyaura (SM) coupling with potassium trifluoroborates?
Advanced Research Question
- Boronic acid (R-B(OH)₂) : Forms during trifluoroborate hydrolysis and participates in transmetalation. Its presence reduces side products (e.g., homocoupling) compared to standalone boronic acid reagents .
- Fluoride (F⁻) : Stabilizes palladium intermediates, accelerates catalyst activation, and suppresses protodeboronation. KF addition mimics trifluoroborate reactivity in boronic acid systems .
- Solvent dependence : Aqueous THF (10:1 THF/H₂O) enhances coupling efficiency (>95% yield) vs. toluene/water (55% protodeboronation) due to improved boronate equilibrium .
How is this compound utilized in pharmacological studies?
Advanced Research Question
- Antinociceptive properties : At 5–100 mg/kg (oral), reduces acetic acid-induced pain in mice via α₂-adrenergic and serotonergic pathways, without motor impairment .
- Toxicology : No hepatotoxicity (normal ALT/AST) or nephrotoxicity (creatinine/urea levels) observed at 25–100 mg/kg doses .
- Limitations : Requires further studies on organ-specific accumulation and long-term effects.
What analytical techniques are critical for characterizing trifluoroborate stability under varying conditions?
Basic Research Question
- NMR spectroscopy : ¹⁹F and ¹¹B NMR track hydrolysis to boronic acid (δ_F = -134 to -135 ppm; δ_B = -2.1 ppm) .
- pH titration : Base-dependent boronate formation (e.g., K₂CO₃ or Cs₂CO₃) quantified via time-averaged ¹⁹F shifts .
- Thermal analysis : DSC/TGA identifies decomposition temperatures (e.g., 250°C for cyclopropylethynyl derivatives) .
What safety protocols are recommended for handling this compound?
Basic Research Question
- Hazards : Irritant (GHS07; H315/H319/H335) causing skin/eye/respiratory irritation .
- Handling : Use under inert gas (N₂/Ar), store at 2–8°C, and avoid heat/sparks .
- PPE : Gloves, goggles, and lab coats; emergency rinsing for exposure .
How do solvent and base selection resolve contradictions in SM coupling efficiency?
Advanced Research Question
- Contradiction : Trifluoroborates outperform boronic acids in aqueous THF but fail in toluene/water due to incomplete transmetalation .
- Resolution :
What catalytic strategies enable chemoselective synthesis of acyltrifluoroborates from this compound?
Advanced Research Question
- Bifunctional reagents : Iminium reagents with Sn/trifluoroborate groups enable Pd(0)-catalyzed Migita-Kosugi-Stille couplings with aryl halides .
- Chemoselectivity : Selective α-alkenylation via Brønsted acid-mediated alkyne umpolung (e.g., Tosyloxybenziodoxolone) .
How are trifluoroborate probes applied in prostate cancer imaging?
Advanced Research Question
- Design : PSMA-targeting probes with ¹⁸F-labeled trifluoroborates for PET imaging. Eight constructs evaluated for pharmacokinetics and tumor uptake .
- Challenges : Balancing lipophilicity (linker optimization) vs. renal clearance to improve tumor-to-background ratios .
How does the (3-methylphenyl) group influence reactivity compared to other aryltrifluoroborates?
Basic Research Question
- Steric effects : The 3-methyl group enhances stability against protodeboronation vs. electron-deficient analogs (e.g., 4-cyanophenyl) .
- Electronic effects : Electron-donating methyl group accelerates coupling with electron-poor aryl halides .
What methodologies assess trifluoroborate stability under oxidative or hydrolytic conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
